![molecular formula C7H9O3PS B8145502 5-(Dimethylphosphoryl)thiophene-2-carboxylic acid](/img/structure/B8145502.png)
5-(Dimethylphosphoryl)thiophene-2-carboxylic acid
Overview
Description
5-(Dimethylphosphoryl)thiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C7H9O3PS and its molecular weight is 204.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Spasmolytic Activity : Thiophene-based derivatives, including those synthesized from 5-bromothiophene-2-carboxylic acid, have shown potential as spasmolytic agents. They demonstrate good structural and electronic properties, which could be useful in medical applications (Rasool et al., 2020).
Antitubercular Activity : Novel thiophene derivatives have been synthesized with promising antitubercular activity against Mycobacterium tuberculosis, coupled with lower cytotoxicity profiles, suggesting their potential in tuberculosis treatment (Marvadi et al., 2020).
Microbial Metabolism in Oil Degradation : In microbial metabolism studies, 2,5-substituted thiophenes in bitumens and crude oils form dicarboxylic acids, which can be used as a sulfur source in oil-degrading cultures (Fedorak et al., 1996).
Selective Protection of Aldehydes : A study presents a method for preparing 5-substituted furan- and thiophene-2-carboxaldehydes as imidazolidine derivatives, which could be significant for chemoselective protection of aldehydes in the presence of ketone (Carpenter & Chadwick, 1985).
Anti-inflammatory Agents : Derivatives of 5-substituted benzo[b]thiophene have been synthesized and evaluated for their anti-inflammatory properties (Radwan et al., 2009).
GPR35 Agonists : Novel compounds related to thiophene have shown potential as GPR35 agonists, suggesting applications in pharmaceutical development (Deng et al., 2011).
Complex Thiophenic Structures : 2,5-dimethylthiophene reacts with specific compounds to produce complex thiophenic structures, which have potential applications in chemical synthesis (Paneque et al., 2005).
Supramolecular Liquid-Crystalline Complexes : Research has focused on the synthesis of novel supramolecular liquid-crystalline complexes derived from thiophene derivatives, which could have applications in materials science (Tso et al., 1998).
Amphiphilic Surfactant : A novel thiophene-based amphiphilic surfactant with a Schiff base has potential applications across various industries (You, 2006).
Sensing Activities and Magnetic Properties : Functionalization of certain frameworks with thiophene groups has shown potential in sensing activities and displaying magnetic properties (Wang et al., 2016).
properties
IUPAC Name |
5-dimethylphosphorylthiophene-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9O3PS/c1-11(2,10)6-4-3-5(12-6)7(8)9/h3-4H,1-2H3,(H,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGQMZMPMRZWMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CC=C(S1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9O3PS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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